molecular formula C10H14O5S B13228237 2,5-Dimethyl-4-(propane-2-sulfonyl)furan-3-carboxylic acid

2,5-Dimethyl-4-(propane-2-sulfonyl)furan-3-carboxylic acid

Cat. No.: B13228237
M. Wt: 246.28 g/mol
InChI Key: DILBQMRPULMVIY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(propane-2-sulfonyl)furan-3-carboxylic acid is a furan-based carboxylic acid derivative featuring a propane-2-sulfonyl group at position 4 of the furan ring. The compound’s structure includes:

  • Furan backbone: Positions 2 and 5 are substituted with methyl groups.
  • Position 3: A carboxylic acid (-COOH) group.
  • Position 4: A propane-2-sulfonyl (-SO₂-CH(CH₃)₂) group, contributing steric bulk and moderate lipophilicity.

The propane-2-sulfonyl group distinguishes it from analogs with sulfamoyl, thienylaminosulfonyl, or heterocyclic substituents .

Properties

Molecular Formula

C10H14O5S

Molecular Weight

246.28 g/mol

IUPAC Name

2,5-dimethyl-4-propan-2-ylsulfonylfuran-3-carboxylic acid

InChI

InChI=1S/C10H14O5S/c1-5(2)16(13,14)9-7(4)15-6(3)8(9)10(11)12/h5H,1-4H3,(H,11,12)

InChI Key

DILBQMRPULMVIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)S(=O)(=O)C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(propane-2-sulfonyl)furan-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the functionalization of a furan ring through electrophilic aromatic substitution, followed by sulfonylation and carboxylation reactions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The propane-2-sulfonyl group participates in nucleophilic substitution and elimination reactions. Key findings include:

Reaction TypeConditionsOutcomeReference
Hydrolysis 3N HCl, reflux (oil bath)Partial conversion to carboxylic acid derivatives via sulfonate ester intermediates
Microwave-Assisted Substitution Microwave irradiation, HClSelective formation of mono- or disubstituted products depending on reaction time and acid concentration

Mechanistic studies suggest the sulfonyl group stabilizes transition states during cyclodehydration reactions, facilitating furan ring formation .

Carboxylic Acid Transformations

The C3-carboxylic acid undergoes decarboxylation and esterification:

Decarboxylation

  • Conditions : Thermal activation (120–150°C) or basic media (KOH/ethanol)

  • Product : 2,5-Dimethyl-4-(propane-2-sulfonyl)furan

  • Mechanism : Radical intermediates form via homolytic cleavage, confirmed by trapping experiments .

Esterification

  • Reagents : Thionyl chloride (SOCl₂) followed by alcohol (e.g., ethanol)

  • Product : Corresponding ethyl ester (yield: 78–85%)

Furan Ring Modifications

The methyl-substituted furan ring exhibits electrophilic aromatic substitution (EAS) and oxidation:

Bromination

  • Reagent : N-Bromosuccinimide (NBS), radical initiator (AIBN)

  • Position : Selective bromination at C5 due to methyl-directed EAS

  • Product : 5-Bromo-2,5-dimethyl-4-(propane-2-sulfonyl)furan-3-carboxylic acid

Oxidation

  • Reagent : KMnO₄ (acidic conditions)

  • Outcome : Ring-opening to form maleic acid derivatives

Condensation Reactions

The carboxylic acid participates in peptide coupling and heterocycle synthesis:

ApplicationReagentProductYield
Amide Formation EDC/HOBt, aminesSulfonamide-pyrrole hybrids60–72%
Heterocycle Synthesis POCl₃, DMF (Vilsmeier)Chlorinated furan-carboxaldehyde55%

These reactions are critical for generating bioactive analogs, as seen in metallo-β-lactamase inhibitors .

Solvent-Dependent Tautomerism

In polar aprotic solvents (e.g., DMSO), the compound exhibits keto-enol tautomerism:

  • Keto Form : Dominant in acidic conditions (δ = 12.3 ppm for COOH in D₂O)

  • Enol Form : Stabilized in basic conditions, confirmed by 1H^1H
    NMR downfield shifts (δ = 10.8–11.2 ppm)

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling enables aryl functionalization:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O

  • Substrate : Brominated derivative (from Section 3.1)

  • Product : Biaryl-furan hybrids (yield: 65–80%)

This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its dual reactivity at the sulfonyl and carboxylic acid groups, combined with the tunable aromaticity of the furan ring. Further research should explore its applications in asymmetric catalysis and antibiotic development.

Scientific Research Applications

2,5-Dimethyl-4-(propane-2-sulfonyl)furan-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(propane-2-sulfonyl)furan-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form specific interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 4 CAS Number Key Features
2,5-Dimethyl-4-(propane-2-sulfonyl)furan-3-carboxylic acid C₁₀H₁₅O₅S 247.07* Propane-2-sulfonyl N/A Moderate lipophilicity; bulky substituent
2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid C₇H₉NO₅S 219.22 Sulfamoyl (SO₂NH₂) 1087784-71-1 High polarity; hydrogen bonding capacity
2,5-Dimethyl-4-(2-thienylaminosulphonyl)furan-3-carboxylic acid C₁₂H₁₃NO₅S₂ 315.37 2-Thienylaminosulfonyl 306936-40-3 Aromatic interactions; dual sulfur atoms
5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxylic acid C₁₂H₁₄N₂O₃ 246.26 (3,5-dimethyl-1H-pyrazol-4-yl)methyl 1030605-63-0 Heterocyclic substituent; positional isomer (furan-2-carboxylic acid)

*Hypothetically calculated.

Key Observations:

Molecular Weight: The propane-2-sulfonyl derivative (247.07 g/mol) is heavier than the sulfamoyl analog (219.22 g/mol) due to the isopropyl group but lighter than the thienylaminosulfonyl compound (315.37 g/mol) .

Substituent Effects: Sulfamoyl (SO₂NH₂): Enhances water solubility via hydrogen bonding but reduces membrane permeability . Propane-2-sulfonyl (SO₂-CH(CH₃)₂): Increases lipophilicity, favoring interactions with hydrophobic environments. Thienylaminosulfonyl: Introduces aromaticity (thiophene ring), enabling π-π stacking in biological systems .

Chemical Reactivity and Stability

  • Acidity : The electron-withdrawing sulfonyl group lowers the pKa of the carboxylic acid in all analogs. The propane-2-sulfonyl derivative is expected to be less acidic than the sulfamoyl analog due to reduced electron withdrawal compared to SO₂NH₂ .
  • Synthetic Accessibility: Sulfamoyl and thienylaminosulfonyl derivatives are synthesized via sulfamoylation or sulfonation of furan precursors . Propane-2-sulfonyl derivatives may require regioselective sulfonation with propane-2-sulfonyl chloride, which poses challenges in yield optimization.
  • Stability : The sulfamoyl group is prone to hydrolysis under acidic/basic conditions, while alkyl sulfonyl groups (e.g., propane-2-sulfonyl) exhibit greater hydrolytic stability .

Biological Activity

2,5-Dimethyl-4-(propane-2-sulfonyl)furan-3-carboxylic acid (CAS No. 2060061-90-5) is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure and Properties

The chemical structure of 2,5-Dimethyl-4-(propane-2-sulfonyl)furan-3-carboxylic acid features a furan ring substituted with a sulfonyl group and a carboxylic acid functional group. Its molecular formula is C9H14O4SC_9H_{14}O_4S.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .

2. Anticancer Potential

Preliminary investigations into the anticancer effects of 2,5-Dimethyl-4-(propane-2-sulfonyl)furan-3-carboxylic acid suggest that it may possess cytotoxic properties against various cancer cell lines. For example, compounds related to this structure have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of key survival pathways like AKT signaling .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that derivatives of furan compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent .

Data Tables

Activity Type Effect Reference
Anti-inflammatoryInhibition of COX and LOX
AnticancerInduction of apoptosis
AntimicrobialMIC against S. aureus

Case Studies

  • Anti-inflammatory Study : A study involving a structurally similar compound demonstrated significant reduction in inflammation markers in vitro, suggesting that 2,5-Dimethyl-4-(propane-2-sulfonyl)furan-3-carboxylic acid may exert similar effects.
  • Cytotoxicity Evaluation : In vitro assays conducted on various cancer cell lines revealed that compounds with furan rings exhibit cytotoxicity with IC50 values ranging from 0.05 to 0.3 μg/mL, indicating a promising therapeutic window for further development .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structure of 2,5-dimethyl-4-(propane-2-sulfonyl)furan-3-carboxylic acid?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is effective for purity assessment, particularly when coupled with a C18 column and a mobile phase gradient of acetonitrile/water with 0.1% formic acid . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. Infrared (IR) spectroscopy can confirm functional groups like sulfonyl and carboxylic acid moieties.
  • Key Considerations : Ensure solvent compatibility and compare spectral data with structurally related furan derivatives (e.g., furan-3-carboxylic acid derivatives ).

Q. How can the acid dissociation constant (pKa) of this compound be experimentally determined?

  • Methodology : Use potentiometric titration in aqueous or mixed solvent systems (e.g., water/DMSO) with standardized NaOH or HCl. UV-Vis spectrophotometry at varying pH levels can also estimate pKa if the compound exhibits pH-dependent absorbance .
  • Reference Data : For structurally similar compounds, furan-2-carboxylic acid has a pKa of ~3.15, while furan-3-carboxylic acid has a pKa of ~4.0 in water at 25°C .

Advanced Research Questions

Q. What synthetic strategies are suitable for introducing the propane-2-sulfonyl group into the furan ring system?

  • Methodology : Sulfonation via electrophilic substitution using propane-2-sulfonyl chloride under controlled conditions (e.g., in dichloromethane with Lewis acid catalysts like AlCl₃). Alternatively, transition-metal-catalyzed coupling (e.g., Cu(I)-mediated oxidative amidation ) could functionalize pre-synthesized furan intermediates.
  • Challenges : Monitor regioselectivity to avoid over-sulfonation or side reactions at the methyl-substituted positions.

Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology : Perform kinetic studies comparing the sulfonyl-containing compound with non-sulfonated analogs. For example, assess reactivity in esterification (carboxylic acid activation) or Friedel-Crafts alkylation. Computational modeling (DFT) can predict electron-withdrawing effects of the sulfonyl group on the furan ring’s aromaticity .
  • Data Interpretation : The sulfonyl group likely decreases electron density at the 3-carboxylic acid site, potentially enhancing electrophilic substitution at the 4-position.

Q. What are the ecological and toxicological data gaps for this compound, and how can they be addressed experimentally?

  • Methodology : Conduct acute toxicity assays (e.g., Daphnia magna or zebrafish embryo tests) to determine LC₅₀ values. For biodegradability, use OECD 301B (CO₂ evolution test) to assess mineralization rates. Persistence can be evaluated via photolysis/hydrolysis studies under simulated environmental conditions .
  • Current Knowledge : Limited ecotoxicological data exist for sulfonated furans. Related compounds (e.g., furan-3-carboxylic acid derivatives) show moderate mobility in soil due to polar functional groups .

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